molecular formula C7H7Br2N B13116241 4-Bromo-2-(2-bromoethyl)pyridine

4-Bromo-2-(2-bromoethyl)pyridine

Cat. No.: B13116241
M. Wt: 264.94 g/mol
InChI Key: NIQOFSKZLWFYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-bromoethyl)pyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-bromoethyl)pyridine typically involves the bromination of 2-ethylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted at a temperature range of 0-5°C to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-ethylpyridine.

Scientific Research Applications

4-Bromo-2-(2-bromoethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-bromoethyl)pyridine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The ethyl group provides additional hydrophobic interactions, enhancing the compound’s overall binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Bromo-4-ethylpyridine
  • 2-Bromo-4-(2-chloroethyl)pyridine

Uniqueness

4-Bromo-2-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms and an ethyl group, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for specific applications in synthetic chemistry and drug development .

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

4-bromo-2-(2-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1,3H2

InChI Key

NIQOFSKZLWFYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.